The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
Dexpramipexole
CAS No.: 104632-28-2
Cat. No.: VC0001594
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104632-28-2 |
---|---|
Molecular Formula | C10H17N3S |
Molecular Weight | 211.33 g/mol |
IUPAC Name | (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
Standard InChI | InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 |
Standard InChI Key | FASDKYOPVNHBLU-SSDOTTSWSA-N |
Isomeric SMILES | CCCN[C@@H]1CCC2=C(C1)SC(=N2)N |
SMILES | CCCNC1CCC2=C(C1)SC(=N2)N |
Canonical SMILES | CCCNC1CCC2=C(C1)SC(=N2)N |
Introduction
Chemical and Developmental Profile of Dexpramipexole
Structural Characteristics
Dexpramipexole ((R)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole) is the dextrorotatory enantiomer of pramipexole, differing from its levorotatory counterpart in spatial configuration while maintaining identical molecular formula (C₁₀H₁₇N₃S) and mass (227.33 g/mol) . This chiral differentiation confers distinct pharmacological properties, particularly in receptor binding affinity and metabolic stability.
The compound's benzothiazole core enables efficient blood-brain barrier penetration, with preclinical studies demonstrating brain-to-plasma concentration ratios exceeding 10:1 in rodent models . This characteristic initially drove its development for central nervous system disorders before subsequent discoveries revealed peripheral effects on eosinophil biology.
Developmental Timeline
Originally synthesized at Virginia Commonwealth University, dexpramipexole entered clinical development through partnerships with Knopp Biosciences and Biogen Idec. Phase 1 trials (2009-2011) established pharmacokinetic profiles and safety parameters across single doses up to 300 mg and multiple doses up to 150 mg twice daily . The compound's developmental trajectory demonstrates three distinct phases:
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Neurodegenerative Focus (2011-2013):
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Phase 2 ALS trials showing functional benefit trends
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Phase 3 EMPOWER trial in ALS (2013)
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Early-stage Alzheimer's disease investigations
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Eosinophil Discovery Phase (2013-2018):
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Accidental identification of eosinophil-lowering effects in ALS trials
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Mechanistic studies in hypereosinophilic syndromes (HES)
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Respiratory Therapeutic Development (2018-Present):
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EXHALE-1 trial in eosinophilic asthma
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Ongoing Phase 3 development for asthma indication
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Multimodal Pharmacological Mechanisms
Mitochondrial Modulation
Dexpramipexole enhances mitochondrial coupling efficiency through complex I stabilization, reducing reactive oxygen species (ROS) production by 40-60% in neuronal cell lines at therapeutic concentrations . This effect occurs via:
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Preservation of cristae structure in inner mitochondrial membranes
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Inhibition of permeability transition pore opening
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Maintenance of mitochondrial membrane potential under oxidative stress
In eosinophils, mitochondrial modulation appears linked to maturation arrest, with bone marrow biopsies showing selective depletion of mature eosinophils (CD125+/CCR3+ cells) while preserving progenitors .
Dopaminergic Receptor Interactions
Despite structural similarity to pramipexole (a D2/D3 receptor agonist), dexpramipexole exhibits markedly reduced binding affinity:
Receptor Type | Pramipexole Ki (nM) | Dexpramipexole Ki (nM) |
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D2 | 2.2 | 3100 |
D3 | 0.5 | 2600 |
D4 | 5.4 | >10,000 |
Data adapted from Bozik et al. (2011) . This reduced dopaminergic activity enables dosing up to 300 mg/day without Parkinsonian side effects.
Eosinophil-Specific Effects
The eosinophil-lowering mechanism involves dual pathways:
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Bone Marrow Modulation:
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75% reduction in IL-5-driven eosinophil differentiation
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Selective inhibition of mature eosinophil release (↓CD125+ cells by 82%)
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Peripheral Survival Reduction:
Clinical Trial Outcomes Across Indications
Amyotrophic Lateral Sclerosis (ALS)
The Phase 3 EMPOWER trial (N=943) revealed:
Parameter | Dexpramipexole (n=472) | Placebo (n=471) | p-value |
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CAFS Score at 12 Months | 441.76 | 438.84 | 0.86 |
ALSFRS-R Change | -13.34 | -13.42 | 0.90 |
12-Month Mortality | 16% | 17% | 0.84 |
Notably, neutropenia incidence differed significantly (8% vs 2%), though without increased infection risk . The trial's negative outcome halted ALS development but provided safety data enabling repurposing.
Eosinophilic Asthma
EXHALE-1 Phase 2 results demonstrated dose-dependent efficacy:
Dose (BID) | AEC Reduction vs Placebo | FEV₁ Improvement (L) | Nasal EPO Reduction |
---|---|---|---|
37.5 mg | 42% | 0.12 | 28% |
75 mg | 66% | 0.18 | 51% |
150 mg | 77% | 0.22 | 63% |
FEV₁ improvements reached statistical significance by Week 4 (p<0.01), with 97% treatment completion rate . These findings positioned dexpramipexole as the first oral eosinophil-targeted asthma therapy entering Phase 3 trials.
Hypereosinophilic Syndromes (HES)
In a 10-patient proof-of-concept trial:
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40% achieved ≥50% glucocorticoid dose reduction (95% CI:12-74%)
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Median steroid dose decreased to 66% of baseline (p=0.03)
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Bone marrow eosinophil precursors reduced by 89% in responders
Histopathological normalization occurred in 2/3 biopsy-assessed patients, with complete mucosal healing in eosinophilic gastritis.
Event Type | Incidence Rate | Dose Relationship |
---|---|---|
Headache | 12-18% | Non-linear |
Fatigue | 8-14% | Dose-dependent |
Upper Respiratory Infection | 6-9% | None |
Neutropenia | 5-8% | Cumulative |
Notably, neutropenia (ANC <1500/μL) occurred predominantly in ALS trials (8% vs 2% placebo), resolving spontaneously without clinical sequelae .
Pharmacokinetic Considerations
Dexpramipexole exhibits linear kinetics up to 300 mg single doses:
Parameter | Value | Notes |
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Tmax | 2-4 hours | Unaffected by food |
Half-life | 8.2±1.3 hours | Twice-daily dosing adequate |
Protein Binding | 15-20% | Low displacement risk |
Metabolism | CYP-independent | Renal excretion dominant |
No clinically significant drug-drug interactions identified with corticosteroids, β-agonists, or antiepileptics .
Future Therapeutic Directions
Expanded Respiratory Indications
Ongoing investigations target:
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COMBINE Trial (NCT04818533): Dexpramipexole add-on to biologics in severe asthma
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CRSwNP Extension Study: Post-hoc analysis of nasal polyp regression
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Pediatric Formulation Development: Age-appropriate dosing for adolescent asthma
Mechanistic Exploration
Unresolved questions include:
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Mitochondrial uncoupling effects on eosinophil vs neuronal survival
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Potential role in IL-5 receptor signaling modulation
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Epigenetic impacts on eosinophil lineage commitment
Biomarker Development
Emerging companion diagnostics:
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FceR1α/CD23 expression as response predictor
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Mitochondrial DNA copy number correlation with efficacy
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Urinary EDN/eosinophil peroxidase ratios for dosing guidance
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